L(+)-Ascorbicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

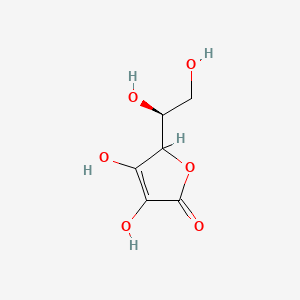

Molecular Formula |

C6H8O6 |

|---|---|

Molecular Weight |

176.12 g/mol |

IUPAC Name |

2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5?/m0/s1 |

InChI Key |

CIWBSHSKHKDKBQ-SZSCBOSDSA-N |

Isomeric SMILES |

C([C@@H](C1C(=C(C(=O)O1)O)O)O)O |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O |

Origin of Product |

United States |

Historical Context of L + Ascorbic Acid Research

The journey to understanding L(+)-ascorbic acid began with the quest to cure scurvy, a debilitating disease that plagued sailors for centuries. nih.govacs.org Early observations in the 18th century by Scottish naval surgeon James Lind demonstrated that citrus fruits could prevent and treat this condition. acs.orgsciencelearn.org.nzmetrohm.com However, it wasn't until the early 20th century that the specific "anti-scorbutic factor" was scientifically pursued.

In 1907, Axel Holst and Theodor Frölich induced scurvy in guinea pigs, providing a crucial animal model for research. nih.govebsco.comkarger.com This paved the way for the isolation of the active compound. In 1928, the Hungarian biochemist Albert Szent-Györgyi isolated a substance he named "hexuronic acid" from adrenal glands and various plant juices. nih.govsciencelearn.org.nzmetrohm.comkarger.com A few years later, in 1932, Charles Glen King and his team, as well as Szent-Györgyi and Joseph L. Svirbely, independently confirmed that this hexuronic acid was indeed vitamin C. nih.govacs.orgebsco.com The compound was subsequently renamed ascorbic acid to reflect its anti-scurvy properties. metrohm.comebsco.com

The chemical structure of ascorbic acid was determined in 1933 by British chemist Sir Walter Haworth, who also led a team to synthesize it, making it the first vitamin to be artificially produced. sciencelearn.org.nzwikipedia.org This breakthrough allowed for the mass production of vitamin C. wikipedia.org For their work, both Szent-Györgyi and Haworth were awarded Nobel Prizes in 1937. metrohm.comwikipedia.orgnih.gov

Later in the 20th century, the renowned chemist Linus Pauling became a prominent, albeit controversial, figure in vitamin C research. novoma.com He championed the idea of "orthomolecular medicine," suggesting that optimal health could be achieved by varying the concentration of substances normally present in the body. novoma.com Pauling's advocacy for high doses of vitamin C sparked considerable debate within the scientific community that continues to this day. novoma.comsciencehistory.org

| Year | Key Figure(s) | Contribution |

| 1747 | James Lind | Demonstrated the curative effect of citrus fruits on scurvy. acs.orgsciencelearn.org.nzmetrohm.com |

| 1907 | Axel Holst & Theodor Frölich | Developed an animal model for scurvy in guinea pigs. nih.govebsco.comkarger.com |

| 1928 | Albert Szent-Györgyi | Isolated "hexuronic acid." nih.govsciencelearn.org.nzmetrohm.comkarger.com |

| 1932 | Charles Glen King, Albert Szent-Györgyi & Joseph L. Svirbely | Identified hexuronic acid as vitamin C. nih.govacs.orgebsco.com |

| 1933 | Sir Walter Haworth | Determined the chemical structure of ascorbic acid and synthesized it. sciencelearn.org.nzwikipedia.org |

| 1970s | Linus Pauling | Advocated for high doses of vitamin C for health. novoma.com |

Multifaceted Biological Significance in Diverse Organisms

Biosynthetic Pathways in Plants

Plants employ at least four distinct pathways to synthesize L(+)-Ascorbic acid, providing metabolic flexibility and ensuring its availability for critical cellular functions. These pathways originate from different precursors and involve a series of enzymatic reactions, with the L-galactose pathway being the most predominant and well-characterized.

L-Galactose Pathway (Smirnoff-Wheeler Pathway)

The L-galactose pathway, also known as the Smirnoff-Wheeler pathway, is considered the primary route for L(+)-Ascorbic acid biosynthesis in most plants. pnas.orgscielo.brcabidigitallibrary.org This pathway starts from D-mannose-1-phosphate, a product of photosynthesis, and proceeds through a series of ten enzymatic steps to yield L(+)-Ascorbic acid. researchgate.net The final step of this pathway occurs in the mitochondria. frontiersin.org

The conversion of D-fructose-6-phosphate to L(+)-Ascorbic acid via the L-galactose pathway involves a cascade of specific enzymes and the formation of key intermediate compounds. alfa-chemistry.com The initial steps are shared with the synthesis of precursors for glycoproteins and cell wall polysaccharides. researchgate.net

The key enzymatic steps and intermediates are outlined below:

| Step | Substrate | Enzyme | Product |

| 1 | D-Fructose-6-phosphate | Phosphomannose isomerase (PMI) | D-Mannose-6-phosphate |

| 2 | D-Mannose-6-phosphate | Phosphomannomutase (PMM) | D-Mannose-1-phosphate |

| 3 | D-Mannose-1-phosphate | GDP-D-mannose pyrophosphorylase (GMP) | GDP-D-mannose |

| 4 | GDP-D-mannose | GDP-D-mannose-3',5'-epimerase (GME) | GDP-L-galactose |

| 5 | GDP-L-galactose | GDP-L-galactose phosphorylase (GGP) | L-Galactose-1-phosphate |

| 6 | L-Galactose-1-phosphate | L-galactose-1-phosphate phosphatase (GPP) | L-Galactose |

| 7 | L-Galactose | L-galactose dehydrogenase (GalDH) | L-Galactono-1,4-lactone |

| 8 | L-Galactono-1,4-lactone | L-galactono-1,4-lactone dehydrogenase (GLDH) | L-Ascorbic acid |

Data compiled from multiple sources. alfa-chemistry.comnih.govnih.gov

The enzyme GDP-L-galactose phosphorylase (GGP), encoded by the VTC2 and VTC5 genes, catalyzes the first committed step unique to ascorbic acid biosynthesis in this pathway. nih.govresearchgate.net The final conversion of L-galactono-1,4-lactone to L-ascorbic acid is carried out by L-galactono-1,4-lactone dehydrogenase (GLDH), an enzyme located on the inner mitochondrial membrane. scielo.br

The regulation of the L-galactose pathway is crucial for maintaining appropriate levels of L(+)-Ascorbic acid. Several enzymes in this pathway have been identified as key regulatory points. GDP-D-mannose pyrophosphorylase (GMP), GDP-D-mannose-3',5'-epimerase (GME), GDP-L-galactose phosphorylase (GGP), and L-galactose-1-phosphate phosphatase (GPP) are recognized as key rate-limiting enzymes. nih.gov

D-Galacturonic Acid Pathway

An alternative route for L(+)-Ascorbic acid synthesis utilizes D-galacturonic acid, a component of cell wall pectins. scielo.brfrontiersin.org This pathway is particularly active in certain tissues and during specific developmental stages, such as in ripening strawberry fruits. core.ac.uk In this pathway, D-galacturonic acid is reduced to L-galactonic acid, which is then converted to L-galactono-1,4-lactone, a direct precursor to L(+)-Ascorbic acid. core.ac.uknih.govresearchgate.net A key enzyme in this pathway is D-galacturonate reductase. scielo.br

L-Gulose Pathway

The L-gulose pathway represents another alternative for L(+)-Ascorbic acid biosynthesis in plants. frontiersin.org This pathway involves the conversion of GDP-D-mannose to GDP-L-gulose. researchgate.net Subsequently, L-gulose is converted to L-gulono-1,4-lactone, which is then oxidized to form L(+)-Ascorbic acid. researchgate.netmdpi.com This pathway shares intermediates with the animal biosynthetic route, suggesting a possible evolutionary link. core.ac.uk

Interplay and Redundancy of Plant Biosynthetic Routes

Plants, the primary source of dietary vitamin C for humans, possess a sophisticated and seemingly redundant network of pathways for L(+)-Ascorbic acid synthesis. nih.govresearchgate.net This complexity likely reflects the critical role of this molecule in plant physiology, from photoprotection to cell growth regulation. nih.govresearchgate.net While the L-galactose pathway is considered the principal route of biosynthesis, at least three other pathways have been proposed: the L-gulose pathway, the myo-inositol pathway, and the D-galacturonate pathway. frontiersin.orgcore.ac.ukresearchgate.net

The L-galactose pathway , often referred to as the Smirnoff-Wheeler pathway, is the best-characterized and is believed to be the dominant route in most plant tissues. frontiersin.orgresearchgate.net This pathway starts from D-mannose-1-phosphate and proceeds through a series of enzymatic steps to produce L-ascorbic acid. A key regulatory enzyme in this pathway is GDP-D-mannose-3',5'-epimerase, which can also produce GDP-L-gulose, the precursor for the L-gulose pathway. nih.govnih.gov This suggests a direct biochemical link and a potential for flux between these two pathways.

The existence of alternative pathways points towards a robust and flexible system for maintaining ascorbate (B8700270) homeostasis under varying environmental and developmental conditions. core.ac.uknih.gov For instance, the D-galacturonate pathway utilizes a precursor derived from pectin (B1162225) degradation, suggesting a mechanism to recycle cell wall components into a vital antioxidant. researchgate.net The interplay between these pathways ensures a continuous supply of L(+)-Ascorbic acid, highlighting its indispensable nature for plant life.

Interactive Table: Key Enzymes in Plant L(+)-Ascorbic Acid Biosynthesis

| Enzyme | Pathway | Function |

| GDP-D-mannose-3',5'-epimerase | L-galactose & L-gulose | Catalyzes the conversion of GDP-D-mannose to GDP-L-galactose and GDP-L-gulose. nih.govnih.gov |

| L-galactose dehydrogenase | L-galactose | Oxidizes L-galactose to L-galactono-1,4-lactone. frontiersin.org |

| L-galactono-1,4-lactone dehydrogenase | L-galactose | Catalyzes the final step in the L-galactose pathway, converting L-galactono-1,4-lactone to L-ascorbic acid. nih.gov |

Biosynthetic Pathways in Animals

In most animals capable of synthesizing L(+)-Ascorbic acid, the biosynthetic pathway begins with D-glucose. nih.gov This pathway, primarily occurring in the liver or kidneys, involves a series of enzymatic conversions that transform glucose into the final product. mazuri.comtaylorandfrancis.com The key steps include the conversion of D-glucose to D-glucuronic acid, which is then reduced to L-gulonic acid. nih.gov This L-gulonic acid is subsequently converted to L-gulono-γ-lactone, the immediate precursor to L(+)-Ascorbic acid. nih.gov

The final and critical step in the animal biosynthetic pathway is catalyzed by the enzyme L-gulono-γ-lactone oxidase (GULO). nih.govnih.gov This enzyme facilitates the oxidation of L-gulono-γ-lactone to 2-keto-L-gulono-γ-lactone, which then spontaneously isomerizes to L(+)-Ascorbic acid. wikipedia.org

However, a number of vertebrate species, including humans, other primates (monkeys and apes), guinea pigs, capybaras, and some bat and bird species, are incapable of synthesizing their own vitamin C. quora.comquora.competmd.com This inability is due to the functional absence of the GULO gene, which has become a non-functional pseudogene through accumulated mutations over evolutionary time. stackexchange.comgeneticeducation.co.in The loss of GULO activity is not a single evolutionary event but has occurred independently in different lineages. wikipedia.org For these species, L(+)-Ascorbic acid is a vitamin that must be obtained from their diet.

Interactive Table: Taxa with Functional Absence of GULO

| Taxon | Reason for Absence |

| Humans and other primates | GULO gene is a non-functional pseudogene. stackexchange.comgeneticeducation.co.in |

| Guinea pigs | Inability to produce the GULO enzyme due to genetic mutations. petmd.comcorydonanimalhospital.ca |

| Certain bat species | Loss of GULO activity has occurred in some, but not all, bat species. wikipedia.org |

| Some bird species | The ability to synthesize vitamin C varies among passerine birds, with some having lost GULO function. nih.gov |

| Teleost fishes | Have lost the capacity to synthesize vitamin C. nih.gov |

Biosynthetic Pathways in Microorganisms

The biosynthesis of L(+)-Ascorbic acid in algae displays characteristics of both plant and animal pathways. Photosynthetic protists and algae primarily utilize D-glucose as a starting substrate, similar to animals. nih.govencyclopedia.pub Green algae, such as Chlamydomonas reinhardtii, are known to possess the Smirnoff-Wheeler pathway, which is the dominant L-galactose pathway found in higher plants. nih.gov In the colorless microalga Prototheca moriformis, evidence also points towards a non-inversion pathway from glucose, consistent with the L-galactose route. oup.com

Interestingly, some algae, like the extremophilic red alga Galdieria partita, express an L-gulonolactone oxidase gene, which is characteristic of the animal pathway. frontiersin.org The presence of different terminal enzymes in various algal lineages, such as L-galactonolactone dehydrogenase in some and L-gulonolactone oxidase in others, suggests a complex evolutionary history of vitamin C biosynthesis in these organisms. nih.gov

Many bacteria are capable of synthesizing L(+)-Ascorbic acid, and these capabilities have been harnessed for industrial production. The Reichstein process, a historically significant method for commercial vitamin C synthesis, combines chemical steps with a key bacterial fermentation step. nih.govdocksci.com In this process, bacteria such as Gluconobacter oxydans are used to oxidize D-sorbitol to L-sorbose. researchgate.net

More contemporary industrial methods often employ a two-step fermentation process. This involves the conversion of L-sorbose to 2-keto-L-gulonic acid (2-KLG), a precursor to L-ascorbic acid, through a mixed fermentation of bacteria like Ketogulonicigenium vulgare and Bacillus spp. researchgate.netresearchgate.net Researchers have also identified bacteria that can convert glucose to 2,5-diketo-D-gluconic acid, which can then be transformed into 2-keto-L-idonic acid, another precursor of L-ascorbic acid. nih.govdocksci.com These microbial pathways are a subject of ongoing research to develop more efficient, single-step fermentation processes for vitamin C production. nih.govfrontiersin.org

Metabolism and Catabolism of L + Ascorbic Acid

L(+)-Ascorbic Acid Turnover and Homeostasis

The regulation of L(+)-Ascorbic acid levels in the body is a tightly controlled process involving absorption, tissue distribution, utilization, and excretion. In humans, who cannot synthesize their own ascorbic acid, homeostasis is entirely dependent on dietary intake. nih.govfao.org The body's pool of ascorbic acid is influenced by the balance between intestinal absorption, renal reabsorption and excretion, and the rate of metabolic turnover. nih.govphysiology.org

Plasma and tissue concentrations are directly related to intake levels, with plasma levels rising steeply with intakes between 60 and 100 mg/day and reaching a plateau at approximately 70-80 µmol/L. karger.com This plateau is due to decreased bioavailability at higher intakes and saturation of renal tubular reabsorption mechanisms. karger.com The body pool size in healthy, non-smoking males approaches 20 mg/kg body weight, maintained by a daily turnover of about 60 mg. journals.co.za Factors that increase oxidative stress, such as smoking, can accelerate ascorbate (B8700270) turnover, thereby increasing the daily requirement to maintain the same plasma concentration. journals.co.zanih.gov The kidneys play a crucial role in maintaining homeostasis by reabsorbing ascorbic acid from the glomerular filtrate; however, as plasma concentrations increase, the reabsorption capacity is exceeded, and the excess is excreted in the urine. karger.com

Oxidized Forms and Their Interconversion in Biological Systems

The primary biological function of L(+)-Ascorbic acid as a reducing agent and antioxidant is intrinsically linked to its ability to be oxidized and subsequently regenerated. This process, known as the ascorbate-glutathione cycle (or Foyer-Halliwell-Asada pathway), involves two key oxidized forms: the monodehydroascorbate radical and dehydroascorbate. oup.comresearchgate.netnih.gov

When L(+)-Ascorbic acid (Asc) donates a single electron to scavenge a free radical, it is converted into the ascorbate free radical, also known as monodehydroascorbate (MDHA). nih.govresearchgate.net This radical is relatively stable and unreactive compared to other free radicals. nih.govnih.gov

MDHA can be reduced back to ascorbate through several mechanisms. A primary pathway involves the enzyme monodehydroascorbate reductase (MDHAR), which utilizes NAD(P)H as a reducing agent. oup.comresearchgate.netnih.gov In plants, MDHA can also be directly reduced by components of the photosynthetic electron transport chain. oup.commsu.ru Alternatively, two molecules of MDHA can undergo a disproportionation reaction, yielding one molecule of ascorbate and one molecule of dehydroascorbate (DHA). oup.commsu.rufrontiersin.org The primary mechanism for preventing the loss of ascorbic acid is the efficient reduction of MDHA. wayne.edu

Dehydroascorbate (DHA) is the fully oxidized form of ascorbic acid, resulting from the loss of a second electron, often through the disproportionation of MDHA or its reaction with other radicals. wayne.eduoup.com Unlike ascorbate, DHA can be transported into cells via glucose transporters (GLUTs), which is a key aspect of ascorbate recycling in cells like erythrocytes that lack specific ascorbate transporters. nih.govfrontiersin.orgmdpi.com

Once inside the cell, DHA is rapidly reduced back to ascorbate. researchgate.net This regeneration is crucial for maintaining the intracellular antioxidant pool. However, DHA is an unstable compound in aqueous solutions and, if not quickly reduced, it undergoes irreversible hydrolysis to form 2,3-diketo-L-gulonic acid. researchgate.netmdpi.comwikipedia.orgscispace.com This hydrolysis represents a net loss of ascorbic acid from the cellular pool. bsmiab.org

The regeneration of L(+)-Ascorbic acid from its oxidized forms is a critical enzymatic process. The ascorbate-dehydroascorbate cycle (also known as the ascorbate-glutathione cycle) is a central pathway for detoxifying reactive oxygen species, particularly hydrogen peroxide (H₂O₂), and maintaining the ascorbate pool in a reduced state. nih.govfrontiersin.orgmdpi.com

The cycle involves the coordinated action of four key enzymes:

Ascorbate Peroxidase (APX) : This enzyme catalyzes the reduction of H₂O₂ to water, using ascorbate as the specific electron donor, which in turn is oxidized to MDHA. researchgate.netoup.commdpi.com

Monodehydroascorbate Reductase (MDHAR) : This enzyme uses NAD(P)H to reduce MDHA directly back to ascorbate, preventing its disproportionation into DHA. oup.comnih.govbsmiab.org

Dehydroascorbate Reductase (DHAR) : This enzyme catalyzes the reduction of DHA to ascorbate, using reduced glutathione (B108866) (GSH) as the reducing substrate. oup.comoup.combsmiab.org This reaction links the ascorbate and glutathione pools.

Glutathione Reductase (GR) : To complete the cycle, this enzyme regenerates reduced glutathione (GSH) from its oxidized form (GSSG), using NADPH as the electron donor. oup.comoup.com

This enzymatic cycle ensures the efficient recycling of ascorbate, allowing a small pool of the vitamin to detoxify a large amount of reactive oxygen species. mdpi.com

Table 1: Key Enzymes of the Ascorbate-Dehydroascorbate Cycle

| Enzyme | Abbreviation | Function | Reductant Used |

| Ascorbate Peroxidase | APX | Reduces H₂O₂ to H₂O, oxidizing Ascorbate to MDHA. researchgate.netmdpi.com | Ascorbate |

| Monodehydroascorbate Reductase | MDHAR | Reduces MDHA to Ascorbate. oup.combsmiab.org | NAD(P)H |

| Dehydroascorbate Reductase | DHAR | Reduces DHA to Ascorbate. oup.combsmiab.org | Glutathione (GSH) |

| Glutathione Reductase | GR | Reduces GSSG to GSH. oup.comoup.com | NADPH |

Catabolism Pathways and Identified End Products (e.g., Oxalate (B1200264), L-Threonic Acid)

When dehydroascorbate (DHA) is not recycled back to ascorbate, it is irreversibly hydrolyzed to 2,3-diketo-L-gulonic acid. mdpi.comwikipedia.org This compound is unstable and undergoes further degradation through several pathways, leading to various end products. mdpi.comuu.nl

The primary catabolic pathway in humans involves the cleavage of the carbon chain of diketogulonic acid. nih.govwikipedia.org This process yields oxalate (a two-carbon compound) and L-threonic acid (a four-carbon compound). oup.comnih.govkarger.com In humans, oxalate is a clinically significant end product, as it can contribute to the formation of calcium oxalate kidney stones. journals.co.zawikipedia.org However, the conversion of ascorbic acid to oxalate is limited; even with very high intakes, less than 1% of the ingested ascorbic acid is typically converted to urinary oxalate. journals.co.zakarger.com Other identified degradation products under various conditions include L-xylose, L-lyxonate, and furfural. karger.com In some plants, L-threonic acid can be further oxidized to form L-tartaric acid. oup.comosti.gov

Table 2: Major Catabolites of L(+)-Ascorbic Acid

| Catabolite | Precursor | Pathway | Significance |

| 2,3-diketo-L-gulonic acid | Dehydroascorbic acid | Irreversible hydrolysis of the lactone ring. researchgate.netmdpi.com | Unstable intermediate leading to further degradation. |

| Oxalic acid | 2,3-diketo-L-gulonic acid | Carbon chain cleavage. wikipedia.orgoup.com | A major end product in humans, excreted in urine. nih.govkarger.com |

| L-Threonic acid | 2,3-diketo-L-gulonic acid | Carbon chain cleavage. oup.comkarger.com | A four-carbon end product. oup.com |

| L-Tartaric acid | L-Threonic acid | Further oxidation (primarily in certain plants). oup.comnih.gov | Accumulates in specific plant species like grapes. nih.gov |

Subcellular Compartmentalization of L(+)-Ascorbic Acid Metabolism

The metabolism of L(+)-Ascorbic acid is not uniformly distributed throughout the cell but is compartmentalized within specific organelles, reflecting its diverse roles in cellular physiology. sigmaaldrich.comnih.gov

Synthesis : In organisms that can produce it, the final step of ascorbate synthesis occurs on the inner membrane of the mitochondria . nih.govfrontiersin.org

Distribution and Transport : From the mitochondria, ascorbate is transported to all other cellular compartments. frontiersin.org This transport across membranes is mediated by specific transporters. Sodium-dependent Vitamin C Transporters (SVCTs) move the reduced form (ascorbate), while glucose transporters (GLUTs) facilitate the transport of the oxidized form (DHA). nih.govsigmaaldrich.comnih.gov

Metabolic Hubs :

Chloroplasts (in plants) : These organelles have a high demand for antioxidants to cope with the oxidative stress generated during photosynthesis. They contain a complete ascorbate-glutathione cycle and use ascorbate for photoprotection. nih.govoup.com

Mitochondria : Besides being the site of synthesis, mitochondria also utilize ascorbate to manage reactive oxygen species produced during respiration. nih.govoup.com

Endoplasmic Reticulum (ER) and Nucleus : Ascorbate is also found in the ER and nucleus, where it acts as a cofactor for various enzymes, including those involved in collagen synthesis (in the ER) and epigenetic regulation through histone and DNA demethylation (in the nucleus). sigmaaldrich.comnih.gov

Apoplast (in plants) : The space outside the cell membrane contains ascorbate and ascorbate oxidase. The ascorbate pool in the apoplast tends to be more oxidized than the intracellular pool. oup.comoup.com

This subcellular compartmentalization allows for the precise regulation of redox balance and the targeted execution of ascorbate's specific enzymatic functions within different cellular environments. sigmaaldrich.comnih.gov

Redox Biochemistry and Molecular Mechanisms of L + Ascorbic Acid

L(+)-Ascorbic Acid as a Biological Reducing Agent and Electron Donor

L(+)-Ascorbic acid, the physiologically active form of vitamin C, is a pivotal water-soluble antioxidant and reducing agent in biological systems. nih.gov Its chemical structure, featuring a 2,3-enediol moiety within a furan-based lactone ring, underpins its potent electron-donating capacity. brieflands.comwikipedia.org This structural feature allows ascorbic acid to readily donate one or sequentially two electrons, making it an effective reducing agent. nih.govnutri-facts.org

The primary mechanism of its reducing activity involves the donation of a hydrogen atom from its hydroxyl groups to neutralize free radicals, thereby forming the relatively stable and less reactive ascorbyl radical (also known as semidehydroascorbic acid). brieflands.comwikipedia.org This radical can then be reduced back to ascorbate (B8700270) or further oxidized to dehydroascorbic acid. nih.gov The low standard one-electron reduction potential of ascorbic acid (282 mV) makes it an excellent electron donor. brieflands.com

In various biological contexts, L(+)-ascorbic acid's role as an electron donor is crucial. For instance, it is involved in the reduction of metal ions, such as iron and copper, within the active sites of various enzymes, thereby maintaining their catalytic activity. nutri-facts.orgnih.gov This function is essential for a wide range of biochemical reactions. nih.gov Furthermore, ascorbic acid can donate electrons to other oxidized molecules, preventing their oxidation and playing a key role in regenerating other antioxidants. wikipedia.org

The ability of L(+)-ascorbic acid to act as an electron donor is also harnessed in transmembrane electron transfer systems, which serve to reduce semidehydroascorbate in the extracellular space and within secretory vesicles. brieflands.com Cytochrome b561, a transmembrane oxido-reductase, specifically relies on ascorbate as its electron donor to facilitate these processes. brieflands.com

Antioxidant Mechanisms and Reactive Oxygen Species Scavenging

L(+)-Ascorbic acid is a cornerstone of the cellular antioxidant defense system, adept at neutralizing a wide array of reactive oxygen species (ROS). brieflands.commdpi.comfrontiersin.org Its antioxidant prowess stems from its ability to donate electrons, thereby quenching the reactivity of these damaging molecules. patsnap.com The antioxidant mechanisms of ascorbic acid include the donation of a hydrogen atom to lipid radicals, the quenching of singlet oxygen, and the removal of molecular oxygen. brieflands.com

The process of ROS scavenging by L(+)-ascorbic acid involves a one-electron donation to form the ascorbyl radical. This radical is relatively stable and less reactive compared to the initial ROS. nih.gov The ascorbyl radical can then undergo a second one-electron oxidation to form dehydroascorbic acid (DHA). nih.gov Both the ascorbyl radical and DHA can be recycled back to the reduced, active form of ascorbic acid by cellular reductase systems, ensuring a continuous antioxidant capacity. brieflands.comnih.gov

Direct Interaction with Specific Reactive Oxygen Species (e.g., Hydroxyl Radicals, Superoxide (B77818), Singlet Oxygen)

L(+)-Ascorbic acid directly interacts with and neutralizes several highly reactive oxygen species. Research has demonstrated its effectiveness in scavenging the following:

Hydroxyl Radicals (•OH): The hydroxyl radical is an extremely reactive and damaging ROS. L(+)-Ascorbic acid efficiently scavenges •OH, and this interaction is considered a significant protective mechanism against oxidative damage. nih.govtandfonline.com

Superoxide Anion (O₂⁻): L(+)-Ascorbic acid can reduce the superoxide anion, a precursor to other more potent ROS. nih.govmdpi.com Studies have shown that superoxide is one of the principal oxidants of ascorbic acid in certain biological systems. arvojournals.org

Singlet Oxygen (¹O₂): Ascorbic acid is an effective quencher of singlet oxygen, a highly reactive form of oxygen. brieflands.comnih.govmdpi.com The reaction between ascorbate and singlet oxygen can lead to the formation of hydrogen peroxide. nih.gov

The direct scavenging of these ROS by L(+)-ascorbic acid is a critical first line of defense against oxidative stress in aqueous cellular compartments. nih.gov

Synergistic Antioxidant Interactions with Other Biological Molecules (e.g., α-Tocopherol)

A key feature of L(+)-ascorbic acid's antioxidant function is its ability to act synergistically with other biological antioxidants, most notably α-tocopherol (the most active form of vitamin E). ahajournals.org α-Tocopherol is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. nih.gov

During the process of inhibiting lipid peroxidation, α-tocopherol donates a hydrogen atom to a lipid radical, becoming the tocopheroxyl radical. This radical has some residual reactivity and, if not quenched, can potentially act as a pro-oxidant. ahajournals.org L(+)-Ascorbic acid, being water-soluble, can regenerate α-tocopherol by donating an electron to the tocopheroxyl radical at the lipid-water interface of membranes. brieflands.comahajournals.org This reaction converts the tocopheroxyl radical back to its active α-tocopherol form, while ascorbate is oxidized to the ascorbyl radical. brieflands.com

Pro-oxidant Activities of L(+)-Ascorbic Acid in Controlled Biological Contexts

While renowned for its antioxidant properties, L(+)-ascorbic acid can exhibit pro-oxidant activity under specific biological conditions. nih.gov This paradoxical effect is primarily associated with its interaction with free transition metal ions, particularly iron (Fe) and copper (Cu). nih.govnih.gov

In the presence of these metals, L(+)-ascorbic acid can act as a reducing agent, converting the more oxidized forms of these metals (Fe³⁺ and Cu²⁺) to their more reactive, reduced forms (Fe²⁺ and Cu⁺). nih.govnih.gov These reduced metal ions can then participate in the Fenton reaction, reacting with hydrogen peroxide (H₂O₂) to generate the highly reactive hydroxyl radical (•OH). nih.govresearchgate.net

Role as an Enzyme Cofactor

Beyond its direct antioxidant functions, L(+)-ascorbic acid is an essential cofactor for a large family of enzymes, particularly the Fe²⁺ and 2-oxoglutarate-dependent dioxygenases. frontiersin.org In this role, ascorbate is not directly consumed in the enzymatic reaction in a stoichiometric manner but is required to maintain the enzyme's optimal activity. frontiersin.org

Its primary function as a cofactor is to keep the iron or copper atom in the enzyme's active site in its reduced state (Fe²⁺ or Cu⁺). nutri-facts.orgrug.nl During the catalytic cycle of these dioxygenases, the iron atom can become oxidized to the ferric state (Fe³⁺), rendering the enzyme inactive. frontiersin.orglumenlearning.com L(+)-ascorbic acid specifically reduces the iron back to its ferrous state, allowing the enzyme to continue its catalytic function. frontiersin.orglumenlearning.comlibretexts.org Other reducing agents like glutathione (B108866) are unable to effectively substitute for ascorbate in this role for many of these enzymes. frontiersin.org

Hydroxylase Enzyme Families (e.g., Prolyl and Lysyl Hydroxylases)

L(+)-Ascorbic acid is a critical cofactor for several hydroxylase enzymes, which are responsible for adding hydroxyl (-OH) groups to their substrates. nih.govwikipedia.org Among the most well-characterized of these are the prolyl and lysyl hydroxylases, which are vital for the biosynthesis of collagen. lumenlearning.comnih.gov

Prolyl Hydroxylases: These enzymes catalyze the hydroxylation of proline residues within procollagen (B1174764) chains. lumenlearning.com This hydroxylation is a crucial post-translational modification that allows the collagen molecule to form its stable triple-helix structure. wikipedia.orglumenlearning.com

Lysyl Hydroxylases: Similarly, lysyl hydroxylases add hydroxyl groups to lysine (B10760008) residues in procollagen. lumenlearning.com These hydroxylated lysines are important for the formation of cross-links between collagen molecules, which provide strength and stability to connective tissues. lumenlearning.com

In both prolyl and lysyl hydroxylases, L(+)-ascorbic acid acts to reduce the iron atom in the enzyme's active site from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state, which is necessary for the enzyme to bind oxygen and carry out the hydroxylation reaction. wikipedia.orglumenlearning.comlibretexts.org Without sufficient ascorbic acid, the activity of these enzymes is impaired, leading to the production of under-hydroxylated and unstable collagen. frontiersin.orglumenlearning.com

Table 1: Key Reactive Oxygen Species Scavenged by L(+)-Ascorbic Acid

| Reactive Oxygen Species | Chemical Formula | Role of L(+)-Ascorbic Acid |

|---|---|---|

| Hydroxyl Radical | •OH | Direct scavenging |

| Superoxide Anion | O₂⁻ | Direct scavenging |

| Singlet Oxygen | ¹O₂ | Direct quenching |

| Hydrogen Peroxide | H₂O₂ | Indirect reduction via ascorbate-glutathione pathway |

Table 2: Enzyme Families Requiring L(+)-Ascorbic Acid as a Cofactor

| Enzyme Family | Key Enzymes | Substrate(s) | Function of Ascorbate |

|---|---|---|---|

| Hydroxylases | Prolyl Hydroxylase, Lysyl Hydroxylase | Proline and Lysine residues in procollagen | Reduces Fe³⁺ to Fe²⁺ in the enzyme active site |

| Dioxygenases | Hypoxia-inducible factor (HIF) prolyl hydroxylases | HIF-1α | Maintains iron in the reduced state for hydroxylation |

| Monooxygenases | Dopamine (B1211576) β-hydroxylase | Dopamine | Cofactor for neurotransmitter synthesis |

Dioxygenase Enzyme Families (e.g., 2-Oxoglutarate-Dependent Dioxygenases)

L(+)-ascorbic acid is a vital cofactor for the superfamily of Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs). encyclopedia.pubacs.orgnih.gov These enzymes are involved in a multitude of biological processes, including collagen synthesis, hypoxia response, and epigenetic regulation. acs.orgrsc.org The catalytic cycle of 2-OGDDs involves the incorporation of one atom of molecular oxygen into the substrate and the other into the co-substrate 2-oxoglutarate, which is decarboxylated to succinate. nih.govoup.com

The primary role of L(+)-ascorbic acid in this context is to maintain the active-site iron atom in its reduced ferrous (Fe²⁺) state. nih.govpsu.edu During the catalytic cycle, the iron can become oxidized to the ferric (Fe³⁺) state, rendering the enzyme inactive. oup.com L(+)-ascorbic acid efficiently reduces the Fe³⁺ back to Fe²⁺, allowing the enzyme to continue its catalytic function. acs.orgnih.gov This ability to regenerate the active enzyme is crucial for maintaining the activity of 2-OGDDs. acs.org Research has shown that other reducing agents like glutathione and vitamin E cannot effectively substitute for L(+)-ascorbic acid in this role, highlighting its specificity. nih.gov

In some instances, 2-OGDDs can undergo "uncoupled" reactions where 2-oxoglutarate is decarboxylated without substrate hydroxylation. This process often leads to the oxidation of the catalytic iron, which is then reversed by L(+)-ascorbic acid. oup.com

Table 1: L(+)-Ascorbic Acid and 2-Oxoglutarate-Dependent Dioxygenases

| Enzyme Family | Role of L(+)-Ascorbic Acid | Key Functions of Enzymes |

|---|

Modulation of Transition Metal Ion Homeostasis (e.g., Iron Reduction)

L(+)-ascorbic acid plays a pivotal role in the homeostasis of transition metal ions, particularly iron. researchgate.net Its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) is a key aspect of its function in iron metabolism. nih.govmdpi.com This reduction is critical for the intestinal absorption of non-heme iron. researchgate.net

The interaction between L(+)-ascorbic acid and iron can have dual effects, acting as either an antioxidant or a pro-oxidant depending on the cellular context and concentration. researchgate.netnih.gov In the presence of free transition metals, L(+)-ascorbic acid can participate in the Fenton reaction, where the reduction of Fe³⁺ to Fe²⁺ can lead to the generation of highly reactive hydroxyl radicals from hydrogen peroxide. nih.govrsc.org However, under physiological conditions, its antioxidant properties generally prevail. nih.gov

L(+)-ascorbic acid can also influence iron storage and transport. It has been shown to promote the synthesis of ferritin, the primary iron storage protein, and to facilitate the cellular uptake of iron. researchgate.net The cyclical regeneration of L(+)-ascorbic acid within cells is important for maintaining iron homeostasis. researchgate.net Studies have shown that L(+)-ascorbic acid can modulate the levels of redox-active iron within cells, which in turn affects the production of intracellular reactive oxygen species (iROS). nih.govarvojournals.org

Table 2: L(+)-Ascorbic Acid's Influence on Iron Homeostasis

| Mechanism | Effect of L(+)-Ascorbic Acid | Reference |

|---|---|---|

| Iron Reduction | Reduces ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | nih.govmdpi.com |

| Intestinal Absorption | Enhances the absorption of non-heme iron. | researchgate.net |

| Ferritin Synthesis | Promotes the synthesis of the iron storage protein, ferritin. | researchgate.net |

| Redox Activity | Can act as a pro-oxidant in the presence of free iron, leading to ROS production, or as an antioxidant. | nih.govrsc.org |

Epigenetic Regulatory Mechanisms Involving L(+)-Ascorbic Acid

Recent discoveries have highlighted the profound impact of L(+)-ascorbic acid on epigenetic regulation. cybermedlife.eutandfonline.comnih.gov It acts as a critical cofactor for enzymes that are central to DNA and histone demethylation, thereby influencing gene expression and cellular differentiation. nih.govnih.gov

Histone Demethylase Activity Enhancement

In addition to its role in DNA demethylation, L(+)-ascorbic acid is also a cofactor for a class of histone demethylases containing a Jumonji C (JmjC) domain. nih.govnih.govcybermedlife.eu These enzymes are also part of the Fe(II)- and 2-oxoglutarate-dependent dioxygenase superfamily and are responsible for removing methyl groups from histone lysine residues. cybermedlife.euactanaturae.ru Histone methylation is a key epigenetic mark that influences chromatin structure and gene transcription. researchgate.net

Similar to its function with TET enzymes, L(+)-ascorbic acid enhances the activity of JmjC histone demethylases by ensuring the iron cofactor is in its reduced Fe²⁺ state. cybermedlife.euactanaturae.ru The Zhang group first reported that the activity of JHDM1 (a JmjC histone demethylase) is dependent on L(+)-ascorbic acid. nih.govcybermedlife.eu This finding has been corroborated by further research showing that L(+)-ascorbic acid facilitates histone demethylation in various cellular processes, including somatic cell reprogramming. stemcell.comresearchgate.net By promoting histone demethylation, L(+)-ascorbic acid contributes to the dynamic regulation of chromatin and gene expression. researchgate.net

Table 3: Epigenetic Enzymes Modulated by L(+)-Ascorbic Acid

| Enzyme Family | Specific Enzymes | Mechanism of Action | Epigenetic Outcome | References |

|---|---|---|---|---|

| Ten-Eleven Translocase (TET) Dioxygenases | TET1, TET2, TET3 | Acts as a cofactor, likely by reducing Fe³⁺ to Fe²⁺ in the catalytic domain. | Promotes DNA demethylation by oxidizing 5-methylcytosine. | nih.govtandfonline.comelifesciences.orgaai.orgnih.gov |

| Jumonji C (JmjC) Domain-Containing Histone Demethylases | e.g., JHDM1 | Enhances catalytic activity by maintaining the iron cofactor in a reduced state. | Facilitates histone demethylation by removing methyl groups from lysine residues. | nih.govcybermedlife.eucybermedlife.euactanaturae.ruresearchgate.net |

Molecular Biology and Genetic Regulation of L + Ascorbic Acid

Gene Expression Regulation in Biosynthesis Pathways

The synthesis of L(+)-ascorbic acid is modulated through complex networks that control the expression of relevant genes at both the transcriptional and post-transcriptional stages.

The transcription of genes involved in the L(+)-ascorbic acid biosynthesis pathways is a key regulatory point. In plants, the L-galactose pathway is a primary route for L(+)-ascorbic acid production, and the expression of genes encoding enzymes in this pathway is influenced by various transcription factors.

For instance, in kiwifruit (Actinidia eriantha), the transcription factors AceMYBS1 and AceGBF3 have been shown to activate the expression of the GDP-L-galactose phosphorylase 3 (GGP3) gene, a critical control point in the biosynthesis pathway. cabidigitallibrary.org Overexpression of AceMYBS1 leads to increased L(+)-ascorbic acid accumulation. cabidigitallibrary.org Conversely, the hormone abscisic acid can repress the expression of AceMYBS1, resulting in reduced GGP3 expression and lower levels of L(+)-ascorbic acid. cabidigitallibrary.org

In Arabidopsis, the ERF98 transcription factor positively regulates the expression of the VTC1 gene, which encodes GDP-mannose pyrophosphorylase, another key enzyme in the L-galactose pathway. nih.gov This activation enhances L(+)-ascorbic acid synthesis and contributes to salt stress tolerance. nih.gov On the other hand, a negative regulator, AMR1, has been identified to decrease the expression of all enzyme-encoding genes in the L-galactose pathway. nih.gov

The transcriptional regulation of L(+)-ascorbic acid content can also be tissue-specific and vary during development. In citrus fruits, the L-galactose pathway appears to be predominant in both the peel and pulp. nih.gov However, differences in L(+)-ascorbic acid concentration between varieties and developmental stages are associated with the differential expression of genes such as GDP-mannose pyrophosphorylase (GMP), GDP-L-galactose phosphorylase (GGP), and L-galactose-1-phosphate phosphatase (GPP). nih.gov In some cases, the myo-inositol pathway also contributes to L(+)-ascorbic acid accumulation, particularly in the peel of immature oranges. nih.gov

| Gene | Organism | Function in L(+)-Ascorbic Acid Biosynthesis | Transcriptional Regulators | Effect of Regulation |

| GGP3 | Kiwifruit (Actinidia eriantha) | Key biosynthetic control step in the L-galactose pathway | AceMYBS1, AceGBF3 | Positive |

| VTC1 | Arabidopsis | Encodes GDP-mannose pyrophosphorylase, an early enzyme in the L-galactose pathway | ERF98 | Positive |

| L-galactose pathway genes | Arabidopsis | Multiple enzymes in the L-galactose pathway | AMR1 | Negative |

| GMP, GGP, GPP | Citrus fruits | Enzymes in the L-galactose pathway | Developmentally and tissue-specifically regulated | Varies |

Following transcription, gene expression can be further modulated at the post-transcriptional level. One such mechanism is alternative splicing, which can generate different protein isoforms from a single gene. A short isoform of the human sodium-dependent vitamin C transporter 2 (SVCT2), generated through alternative splicing, is unable to transport L(+)-ascorbic acid. nih.gov This non-functional isoform can act as a dominant-negative inhibitor of the full-length transporter, thereby regulating L(+)-ascorbic acid uptake. nih.govnih.gov

Another post-transcriptional regulatory mechanism involves upstream open reading frames (uORFs) located in the 5'-untranslated region of mRNAs. A conserved uORF has been identified in the GGP gene, which is known to cause post-transcriptional repression of its expression. nih.gov This suggests a mechanism to fine-tune the levels of the GGP enzyme, a key control point in L(+)-ascorbic acid biosynthesis.

Identification and Molecular Characterization of Genes Encoding Biosynthetic and Recycling Enzymes

The biosynthesis and recycling of L(+)-ascorbic acid involve a series of enzymatic reactions, each catalyzed by a specific enzyme encoded by a corresponding gene. In plants, the L-galactose pathway is a major route for L(+)-ascorbic acid synthesis and involves several key enzymes. nih.govfrontiersin.org

The recycling of L(+)-ascorbic acid from its oxidized forms, monodehydroascorbate and dehydroascorbate, is crucial for maintaining the cellular pool of the reduced form. This process is carried out by enzymes such as monodehydroascorbate reductase (MDHAR) and dehydroascorbate reductase (DHAR). mdpi.com

| Enzyme | Gene(s) | Pathway | Function |

| GDP-mannose pyrophosphorylase | GMP | Biosynthesis (L-galactose) | Catalyzes the formation of GDP-D-mannose |

| GDP-mannose-3',5'-epimerase | GME | Biosynthesis (L-galactose) | Converts GDP-D-mannose to GDP-L-galactose |

| GDP-L-galactose phosphorylase | GGP / VTC2 | Biosynthesis (L-galactose) | A key regulatory step, converting GDP-L-galactose to L-galactose-1-phosphate |

| L-galactose-1-phosphate phosphatase | GPP / VTC4 | Biosynthesis (L-galactose) | Dephosphorylates L-galactose-1-phosphate to L-galactose |

| L-galactose dehydrogenase | GalDH | Biosynthesis (L-galactose) | Oxidizes L-galactose to L-galactono-1,4-lactone |

| L-galactono-1,4-lactone dehydrogenase | GalLDH | Biosynthesis (L-galactose) | Catalyzes the final step in the L-galactose pathway, forming L(+)-ascorbic acid |

| Myo-inositol oxygenase | MIOX | Biosynthesis (myo-inositol) | An enzyme in an alternative biosynthetic pathway |

| Galacturonic acid reductase | GalUR | Biosynthesis (D-galacturonic acid) | An enzyme in another alternative biosynthetic pathway |

| Monodehydroascorbate reductase | MDHAR | Recycling | Reduces monodehydroascorbate back to L(+)-ascorbic acid |

| Dehydroascorbate reductase | DHAR | Recycling | Reduces dehydroascorbate back to L(+)-ascorbic acid |

| Ascorbate (B8700270) oxidase | AO | Degradation | Oxidizes L(+)-ascorbic acid |

| Ascorbate peroxidase | APX | Degradation | Utilizes L(+)-ascorbic acid to detoxify hydrogen peroxide |

Genetic Strategies for Modulating L(+)-Ascorbic Acid Content in Organisms

Genetic engineering offers promising strategies for enhancing the L(+)-ascorbic acid content in plants. One approach is the overexpression of key genes in the biosynthetic pathways. For example, the overexpression of GGP alone in Arabidopsis has been shown to increase L(+)-ascorbic acid levels by 2.9-fold. nih.gov

Co-expression of multiple genes can lead to even greater increases. In Arabidopsis, the co-expression of GGP with GPP or GGP with GLDH resulted in up to a 4.1-fold increase in L(+)-ascorbic acid. nih.gov Similarly, the co-expression of kiwi-derived GME and GGP in Arabidopsis led to a 7-fold enhancement of L(+)-ascorbic acid content. nih.gov In tomato protoplasts, the overexpression of GGP, GMP, and GME from acerola resulted in a 4-fold higher accumulation of L(+)-ascorbic acid compared to the wild type. nih.gov

Introducing genes from other organisms has also been successful. Transgenic tobacco and lettuce plants expressing a rat cDNA encoding L-gulono-γ-lactone oxidase, an enzyme from the animal biosynthetic pathway, accumulated up to seven times more L(+)-ascorbic acid than non-transgenic plants. researchgate.net These studies demonstrate that manipulating the expression of single or multiple genes involved in biosynthesis or recycling can significantly alter the L(+)-ascorbic acid content in organisms. mdpi.com

Cellular Transport Mechanisms and Associated Genes

The transport of L(+)-ascorbic acid across cellular membranes is a critical process for its distribution and function within an organism. This transport is mediated by specific protein families.

In mammals, the transport of the reduced form of L(+)-ascorbic acid is primarily mediated by sodium-dependent vitamin C transporters (SVCTs), which belong to the solute carrier family 23 (SLC23). nih.gov These transporters actively move L(+)-ascorbic acid into cells against a concentration gradient by coupling its transport to the co-transport of sodium ions. nih.govmdpi.com

Two main isoforms have been characterized: SVCT1 and SVCT2. mdpi.com

SVCT1 , encoded by the SLC23A1 gene, is predominantly found in epithelial tissues such as the intestine and kidneys, where it plays a major role in the absorption and reabsorption of L(+)-ascorbic acid, thereby maintaining whole-body levels. nih.gov

SVCT2 , encoded by the SLC23A2 gene, is more widely distributed throughout the body and is characterized as a high-affinity, low-capacity transporter. nih.govmdpi.com It is particularly abundant in metabolically active tissues and specialized cells, such as those in the brain and eyes, which require high intracellular concentrations of L(+)-ascorbic acid. nih.govmdpi.com

The function of these transporters is crucial, as demonstrated by studies in which the genetic knockout of the Slc23a2 gene in mice resulted in perinatal mortality due to brain hemorrhage, highlighting the essential role of SVCT2 in maintaining adequate L(+)-ascorbic acid levels for normal development. mdpi.com

| Transporter | Gene | Tissue Distribution (Mammals) | Transport Characteristics |

| SVCT1 | SLC23A1 | Epithelial tissues (intestine, kidney, liver) | High capacity, lower affinity |

| SVCT2 | SLC23A2 | Widely distributed (brain, eyes, adrenal glands) | Low capacity, high affinity |

L + Ascorbic Acid in Specific Biological Systems

Role in Plant Physiology and Development

L(+)-Ascorbic acid, also known as vitamin C, is a ubiquitous and abundant water-soluble antioxidant in plants, playing a crucial role in a myriad of physiological and biochemical processes. liposhell.plscholarsresearchlibrary.com It is found in all cellular compartments, including the cell wall, and its concentration can be particularly high in photosynthetic cells and meristematic tissues. scholarsresearchlibrary.comresearchgate.net Its functions extend from being a primary redox buffer to a cofactor for various enzymes, influencing growth, development, and responses to environmental challenges. nih.govcreative-proteomics.com

Regulation of Cell Division and Growth

L(+)-Ascorbic acid is a key regulator of plant cell division, expansion, and differentiation, which are fundamental processes for morphogenesis. helsinki.finutri-facts.org It influences the progression of the cell cycle, with studies indicating its importance for the transition from the G1 to the S phase. nutri-facts.orgresearchgate.net The redox state of the ascorbate (B8700270) pool in the apoplast can modulate gene expression, leading to changes in hormone-mediated responses that affect growth. researchgate.netyoutube.com

High concentrations of L(+)-ascorbic acid are often found in rapidly growing tissues like young leaves, root tips, and meristems, highlighting its role in active cell proliferation. helsinki.fi It also functions as a cofactor for prolyl hydroxylase, an enzyme that hydroxylates proline residues in hydroxyproline-rich glycoproteins within the cell wall. scholarsresearchlibrary.comecronicon.net These proteins are essential for maintaining cell wall structure and integrity during cell expansion. scholarsresearchlibrary.comhelsinki.fi Furthermore, high ascorbate oxidase activity, which is correlated with areas of rapid cell expansion, suggests a role for ascorbate in modulating cell wall extensibility. scholarsresearchlibrary.comnutri-facts.org

Research on Aloe barbadensis in vitro has shown that low concentrations of ascorbic acid can increase the mitotic index in the apical meristem and stimulate cell division and elongation. researchgate.net This suggests a direct influence on the cellular machinery governing growth and development.

Photosynthesis and Photoprotection Mechanisms

L(+)-Ascorbic acid is indispensable for efficient photosynthesis and for protecting the photosynthetic apparatus from damage. researchgate.netnih.gov Chloroplasts can accumulate L(+)-ascorbic acid to concentrations as high as 50 mM. researchgate.net Its roles in this context are multifaceted:

Antioxidant Defense: During photosynthesis, reactive oxygen species (ROS) are inevitably generated. helsinki.fi L(+)-Ascorbic acid is a primary scavenger of these ROS, particularly hydrogen peroxide (H₂O₂), through the ascorbate-glutathione cycle. liposhell.plnutri-facts.org In this cycle, ascorbate peroxidase (APX) uses ascorbate to reduce H₂O₂ to water. helsinki.fi

Xanthophyll Cycle: It serves as a crucial cofactor for the enzyme violaxanthin (B192666) de-epoxidase (VDE), which is a key component of the xanthophyll cycle. nih.govnih.gov This cycle is a major mechanism for photoprotection, dissipating excess light energy as heat and preventing photoinhibition. helsinki.finih.gov

Electron Donation: Under certain stress conditions that impair the normal function of the water-splitting complex, L(+)-ascorbic acid can act as an alternative electron donor to Photosystem II (PSII), helping to maintain electron transport and prevent photo-inactivation. researchgate.netfao.org It can also donate electrons to Photosystem I (PSI). numberanalytics.com

Regeneration of Other Antioxidants: L(+)-Ascorbic acid is involved in the regeneration of α-tocopherol (vitamin E), another important lipid-soluble antioxidant that protects thylakoid membranes from photo-oxidation. nih.gov

Studies on ascorbate-deficient mutants of Arabidopsis thaliana have confirmed the importance of L(+)-ascorbic acid in photoprotection, as these mutants show increased sensitivity to photo-oxidative stress. nih.gov

Endogenous Hormone Biosynthesis and Signaling Pathways

L(+)-Ascorbic acid is a critical cofactor for several 2-oxoglutarate/Fe(II)-dependent dioxygenases (2-ODDs), which are enzymes involved in the biosynthesis of key plant hormones. liposhell.pl Its influence on hormone metabolism has profound effects on plant development and stress responses.

Gibberellins (GA) and Abscisic Acid (ABA): L(+)-Ascorbic acid is required for the synthesis of both gibberellic acid, which promotes processes like germination and flowering, and abscisic acid, a hormone central to stress responses and seed dormancy. nih.govjddtonline.info

Ethylene (B1197577): It is a cofactor for 1-aminocyclopropane-1-carboxylate oxidase (ACO), the enzyme that catalyzes the final step in ethylene biosynthesis. nih.gov Ethylene is involved in fruit ripening, senescence, and stress responses. helsinki.fi

Auxins and Salicylic (B10762653) Acid: L(+)-Ascorbic acid metabolism is also linked to the metabolism and signaling of auxins (like indole-3-acetic acid) and salicylic acid. liposhell.plnih.gov

The endogenous level of L(+)-ascorbic acid can, therefore, modulate the levels of these hormones and their subsequent signaling pathways. researchgate.netjddtonline.info For instance, the apoplastic ascorbate pool's redox state can influence hormone-mediated gene expression. researchgate.net There is evidence of significant crosstalk between L(+)-ascorbic acid and hormone signaling pathways, which is crucial for coordinating developmental programs and responses to environmental cues. helsinki.fimdpi.com For example, ABA can upregulate the expression of ascorbate biosynthesis genes under drought and salinity stress. helsinki.fi

Responses to Abiotic and Biotic Stress Factors (e.g., Oxidative Stress)

A primary and well-documented role of L(+)-ascorbic acid in plants is its function in mitigating the effects of a wide range of abiotic and biotic stresses, including high light, drought, salinity, extreme temperatures, and pathogen attack. nih.govmdpi.com These stresses often lead to an overproduction of reactive oxygen species (ROS), causing oxidative stress and cellular damage. helsinki.fimdpi.com

L(+)-Ascorbic acid contributes to stress tolerance through several mechanisms:

Direct ROS Scavenging: As a potent antioxidant, it can directly neutralize ROS, including superoxide (B77818) anion, hydrogen peroxide, and hydroxyl radicals. helsinki.fi

Ascorbate-Glutathione Cycle: It is a key component of this enzymatic pathway that detoxifies H₂O₂. nutri-facts.org The cycle involves the enzymes ascorbate peroxidase (APX), monodehydroascorbate reductase (MDAR), and dehydroascorbate reductase (DHAR), which maintain a reduced pool of ascorbate. liposhell.pl

Modulation of Gene Expression: The redox state of the ascorbate pool can act as a signal that modulates the expression of defense-related genes. helsinki.fi

Hormonal Crosstalk: By influencing the biosynthesis of stress-related hormones like ABA, salicylic acid, and jasmonic acid, L(+)-ascorbic acid plays an integral role in the plant's systemic stress response. helsinki.fimdpi.com

Studies have shown that plants with higher levels of L(+)-ascorbic acid, either through genetic modification or exogenous application, often exhibit enhanced tolerance to various abiotic stresses. For example, ascorbate-deficient mutants are often hypersensitive to stressors like ozone and UV-B radiation. scholarsresearchlibrary.comnih.gov

Functions in Mammalian Cellular Metabolism (excluding clinical human trials)

While humans are incapable of synthesizing L(+)-ascorbic acid, it is a vital micronutrient that functions as a cofactor for a number of enzymes involved in critical metabolic pathways. liposhell.plnih.gov Its role as an electron donor is central to these enzymatic reactions. nutri-facts.org

Carnitine Biosynthesis

L-carnitine is an essential compound for energy metabolism, specifically for the transport of long-chain fatty acids into the mitochondria for β-oxidation. helsinki.fijddtonline.info The biosynthesis of carnitine from the amino acids lysine (B10760008) and methionine involves two hydroxylation steps that are catalyzed by α-ketoglutarate-requiring dioxygenases. nih.gov L(+)-Ascorbic acid acts as a cofactor for both of these enzymes. nih.govfao.org

The two key enzymes in this pathway that involve L(+)-ascorbic acid are:

ε-N-Trimethyllysine Hydroxylase (TMLH): This enzyme catalyzes the hydroxylation of trimethyllysine to form hydroxytrimethyllysine. nih.govhelsinki.fi

γ-Butyrobetaine Hydroxylase (BBOX): This enzyme catalyzes the final step in the pathway, the hydroxylation of γ-butyrobetaine to form L-carnitine. nih.govhelsinki.fi The requirement of this enzyme for L(+)-ascorbic acid is considered to be specific. helsinki.fi

In vitro studies and studies on animal models, particularly guinea pigs (which, like humans, cannot synthesize their own vitamin C), have provided evidence for the role of L(+)-ascorbic acid in carnitine synthesis. nih.govhelsinki.fi Ascorbic acid deficiency in guinea pigs has been shown to lead to decreased activity of hepatic γ-butyrobetaine hydroxylase and reduced tissue carnitine concentrations. nih.govnih.gov Perfusion studies with scorbutic guinea pig livers demonstrated a reduced capacity to convert γ-butyrobetaine to carnitine, a defect that could be corrected by the addition of ascorbic acid. helsinki.fihelsinki.fi

However, some research using knockout mice that cannot synthesize L(+)-ascorbic acid has suggested that it may not be absolutely essential for carnitine biosynthesis in vivo, though it remains an important cofactor. researchgate.net This has led to some debate, but the compelling evidence from in vitro and guinea pig studies supports its significant participatory role in the pathway. nih.gov

Table 1: Key Enzymes in Plant Hormone Biosynthesis Requiring L(+)-Ascorbic Acid as a Cofactor

| Enzyme | Hormone Pathway | Function |

|---|---|---|

| 1-aminocyclopropane-1-carboxylate oxidase (ACO) | Ethylene | Catalyzes the final step in ethylene synthesis. nih.gov |

| 2-oxoglutarate-dependent dioxygenases (2-ODDs) | Gibberellic Acid (GA) | Involved in multiple steps of GA biosynthesis. nih.govjddtonline.info |

| 2-oxoglutarate-dependent dioxygenases (2-ODDs) | Abscisic Acid (ABA) | Involved in the synthesis of ABA. nih.govjddtonline.info |

| Prolyl Hydroxylase | Cell Wall Proteins | Hydroxylation of proline in glycoproteins, indirectly affecting growth signaling. scholarsresearchlibrary.com |

Table 2: L(+)-Ascorbic Acid Dependent Enzymes in Mammalian Carnitine Biosynthesis

| Enzyme | Step in Carnitine Biosynthesis | Role of L(+)-Ascorbic Acid |

|---|---|---|

| ε-N-Trimethyllysine Hydroxylase (TMLH) | Hydroxylation of trimethyllysine | Acts as a cofactor. nih.gov |

| γ-Butyrobetaine Hydroxylase (BBOX) | Hydroxylation of γ-butyrobetaine to L-carnitine | Acts as a specific and essential cofactor. helsinki.fihelsinki.fi |

Neurotransmitter Synthesis (e.g., Dopamine (B1211576) to Norepinephrine (B1679862) Conversion)

L(+)-Ascorbic acid, also known as vitamin C, is an essential cofactor in the enzymatic conversion of dopamine to norepinephrine, a critical step in the biosynthesis of catecholamines. This reaction is catalyzed by the enzyme dopamine β-hydroxylase (DBH), a copper-containing monooxygenase. researchgate.netpixorize.comwikidoc.org

The mechanism involves L(+)-Ascorbic acid acting as an electron donor to reduce the cupric (Cu²⁺) ions at the active site of DBH to their cuprous (Cu⁺) state. This reduction is necessary for the enzyme to bind molecular oxygen (O₂) and subsequently hydroxylate the β-carbon of the dopamine side chain. wikidoc.org In this process, one atom of oxygen is incorporated into the dopamine molecule to form norepinephrine, while the other is reduced to water. L(+)-Ascorbic acid is oxidized to dehydroascorbic acid during this reaction. wikidoc.org

The synthesis of norepinephrine from dopamine occurs within the synaptic vesicles of noradrenergic neurons and in the chromaffin cells of the adrenal medulla. wikidoc.org The requirement of L(+)-Ascorbic acid for this process highlights its vital role in maintaining proper neurological function and the body's stress response. patsnap.com

Table 1: Key Molecules in the Conversion of Dopamine to Norepinephrine

| Molecule | Role |

| Dopamine | Substrate |

| L(+)-Ascorbic acid | Cofactor (electron donor) |

| Dopamine β-hydroxylase (DBH) | Enzyme |

| Norepinephrine | Product |

| **Molecular Oxygen (O₂) ** | Substrate |

Peptide Amidation Reactions

L(+)-Ascorbic acid is a crucial cofactor for the enzyme peptidylglycine α-amidating monooxygenase (PAM), which is responsible for the C-terminal amidation of many peptide hormones and neurotransmitters. This post-translational modification is often essential for the biological activity and stability of these peptides. fao.org

The PAM enzyme has two catalytic domains that work sequentially. The first domain, peptidylglycine α-hydroxylating monooxygenase (PHM), requires L(+)-Ascorbic acid and copper for its function. researchgate.net Similar to its role in norepinephrine synthesis, L(+)-Ascorbic acid donates electrons to reduce the copper ions within the PHM active site, which is a prerequisite for the activation of molecular oxygen. The activated oxygen then hydroxylates the α-carbon of the C-terminal glycine (B1666218) residue of a precursor peptide.

The second domain, peptidyl-α-hydroxyglycine α-amidating lyase (PAL), then cleaves the N-C bond of the hydroxylated glycine, resulting in the formation of the amidated peptide and glyoxylate (B1226380) as a byproduct. The entire process is dependent on the initial, ascorbate-driven hydroxylation step.

Table 2: Components of the Peptide Amidation Reaction

| Component | Function |

| Glycine-extended peptide | Substrate |

| L(+)-Ascorbic acid | Cofactor for PHM |

| Peptidylglycine α-amidating monooxygenase (PAM) | Bifunctional enzyme |

| Amidated peptide | Product |

| Glyoxylate | Byproduct |

Tyrosine Metabolism Pathways

L(+)-Ascorbic acid plays a significant role in the catabolism of the amino acid tyrosine. Specifically, it acts as a cofactor for the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD). fao.org This enzyme catalyzes the conversion of 4-hydroxyphenylpyruvic acid to homogentisic acid, a key step in the degradation pathway of tyrosine. wikipedia.orgresearchgate.net The ultimate breakdown products of tyrosine are fumarate (B1241708) and acetoacetate, which can then enter central metabolic pathways for energy production. nih.gov

The mechanism by which L(+)-Ascorbic acid supports 4-HPPD activity is believed to involve protecting the enzyme from substrate inhibition and maintaining the iron atom at its active site in the reduced ferrous (Fe²⁺) state. cabidigitallibrary.org

In the context of tyrosine metabolism, a deficiency of the enzyme homogentisate (B1232598) 1,2-dioxygenase (HGD) leads to the genetic disorder alkaptonuria, where homogentisic acid accumulates in the body. nih.govwikipedia.org While L(+)-Ascorbic acid is not directly involved in the HGD-catalyzed step, its role upstream in the pathway is crucial for normal tyrosine breakdown. Some studies have suggested that ascorbic acid can reduce the oxidation of homogentisic acid to the pigment that deposits in tissues in alkaptonuria. nih.gov

Table 3: Key Molecules in the L(+)-Ascorbic Acid-Dependent Step of Tyrosine Metabolism

| Molecule | Role/Description |

| Tyrosine | Initial amino acid being metabolized |

| 4-Hydroxyphenylpyruvic acid | Substrate for 4-HPPD |

| L(+)-Ascorbic acid | Cofactor for 4-HPPD |

| 4-Hydroxyphenylpyruvate dioxygenase (4-HPPD) | Enzyme |

| Homogentisic acid | Product of the 4-HPPD reaction |

| Maleylacetoacetic acid | Downstream metabolite of homogentisic acid |

| Fumarylacetoacetic acid | Further downstream metabolite |

Immune Cell Function Modulation (general mechanistic studies)

L(+)-Ascorbic acid significantly influences the function of various immune cells through several mechanisms. It is actively accumulated by leukocytes, reaching concentrations much higher than in plasma, which underscores its importance in immune responses. wikidoc.org

Neutrophils: Ascorbic acid enhances neutrophil chemotaxis, the process by which these cells migrate to sites of infection. wikidoc.org It also supports phagocytosis and the generation of reactive oxygen species (ROS) for microbial killing. wikidoc.org Furthermore, by acting as an antioxidant, it protects neutrophils from oxidative damage caused by the ROS they produce. wikidoc.org

T-Lymphocytes: L(+)-Ascorbic acid is essential for the maturation, proliferation, and function of T-cells. fao.org It has been shown to enhance the differentiation of T-helper cells, for instance by promoting a Th1 phenotype. frontiersin.org Mechanistically, ascorbate can act as a cofactor for epigenetic enzymes, such as the Ten-Eleven Translocation (TET) family of enzymes, which are involved in DNA demethylation and can influence gene expression related to T-cell development and function. frontiersin.org

B-Lymphocytes: While the evidence is somewhat conflicting, some studies suggest that L(+)-Ascorbic acid can enhance the differentiation of B-cells into plasma cells and subsequently increase antibody production. asm.org Similar to its effects on T-cells, this may be mediated through its role as a cofactor for epigenetic enzymes that regulate gene expression. frontiersin.org

Macrophages: Ascorbic acid influences macrophage function in several ways. It enhances their phagocytic activity and protects them from oxidative stress during this process. frontiersin.org It can also modulate cytokine production by macrophages, in some contexts reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.orgrsc.org Furthermore, ascorbic acid can influence macrophage polarization, with some studies suggesting it can promote a pro-inflammatory M1 phenotype, which is important for anti-tumor immunity. rsc.org

Natural Killer (NK) Cells: Normal development and function of NK cells are dependent on adequate levels of L(+)-Ascorbic acid. asm.org

Table 4: Effects of L(+)-Ascorbic Acid on Immune Cells

| Immune Cell | Effect of L(+)-Ascorbic Acid |

| Neutrophils | Enhances chemotaxis, phagocytosis, and ROS production; provides antioxidant protection. |

| T-Lymphocytes | Promotes maturation, proliferation, and differentiation; influences cytokine profiles. |

| B-Lymphocytes | May enhance differentiation to plasma cells and antibody production. |

| Macrophages | Enhances phagocytosis; modulates cytokine production and polarization. |

| Natural Killer (NK) Cells | Supports normal development and function. |

Microbial Metabolism of L(+)-Ascorbic Acid

Several microorganisms, including bacteria and fungi, are capable of metabolizing L(+)-Ascorbic acid, utilizing it as a carbon and energy source. nih.govbiorxiv.org The ability to degrade ascorbic acid varies among different microbial species.

In some bacteria, such as Escherichia coli, specific pathways for ascorbate catabolism have been identified. The Ula system, for example, is responsible for the anaerobic fermentation of L-ascorbate. biorxiv.org This pathway involves the transport and phosphorylation of L-ascorbate to L-ascorbate-6-phosphate, which is then converted through a series of enzymatic reactions to D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. biorxiv.org

The presence of L(+)-Ascorbic acid can have varied effects on different microbes. For some, it serves as a nutrient supporting growth. For others, particularly under certain conditions, ascorbic acid or its breakdown products can inhibit growth. nih.gov For instance, vitamin C has been shown to inhibit the growth of Pseudomonas aeruginosa and Staphylococcus aureus in vitro. nih.gov It can also destabilize bacterial biofilms by inhibiting the synthesis of extracellular polymers that form the biofilm matrix. frontiersin.org

Conversely, in some microaerophilic bacteria like Helicobacter pylori, L(+)-Ascorbic acid can act as an antioxidant, protecting the bacteria from reactive oxygen species and thereby promoting their survival under aerobic conditions. nih.gov The metabolism of ascorbic acid by gut microbiota is an area of ongoing research, with potential implications for host health.

Advanced Analytical Methodologies for L + Ascorbic Acid Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of L(+)-Ascorbic acid from complex matrices. Its ability to resolve the analyte from interfering substances is paramount for accurate measurement.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the determination of L(+)-Ascorbic acid due to its high specificity and sensitivity. nih.gov The versatility of HPLC is enhanced by coupling it with various detectors, each offering unique advantages.

Electrochemical Detection (ECD): HPLC with electrochemical detection (HPLC-ECD) is recognized for its exceptional sensitivity and selectivity in analyzing electroactive compounds like L(+)-Ascorbic acid. nih.govmdpi.comacs.org This method has been successfully applied to determine L(+)-Ascorbic acid levels in diverse samples, including honey, fruits, and biological fluids. nih.govnih.gov A study comparing HPLC-ECD with other methods like titration and spectrophotometry found it to be more sensitive, with a lower limit of detection (LOD). nih.govmdpi.com For instance, one validated HPLC-ECD method reported an LOD of 0.0043 µg/mL. nih.govmdpi.com Coulometric detection, a type of electrochemical detection, has been shown to be significantly more sensitive than amperometric detection for L(+)-Ascorbic acid analysis. nih.govcapes.gov.br

UV Detection: HPLC with UV detection is a common and cost-effective method for quantifying L(+)-Ascorbic acid. wisdomlib.org The analysis is typically performed at a wavelength where L(+)-Ascorbic acid exhibits maximum absorbance, such as 245 nm, 254 nm, 258 nm, or 266 nm. bohrium.comresearchgate.netthepharmajournal.comoiv.int This method has been validated for the simultaneous determination of L(+)-Ascorbic acid and its stereoisomer, D-iso-ascorbic acid, in wine. oiv.int It can also be used to simultaneously measure L(+)-Ascorbic acid and its oxidized form, dehydroascorbic acid, in human plasma. researchgate.netrsc.org The sensitivity of LC-UV methods can cover a range from 3.9 µg/ml to 500 µg/ml. bohrium.com

Mass Spectrometry (MS) Detection: Coupling HPLC with mass spectrometry (HPLC-MS) provides high selectivity and sensitivity, making it suitable for complex matrices and trace-level analysis. bohrium.comresearchgate.net This technique has been used for the determination of L(+)-Ascorbic acid in fortified food products and milk. researchgate.netscielo.br Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers even faster analysis times and improved resolution. scielo.brnih.gov One UHPLC-MS/MS method for analyzing L(+)-Ascorbic acid in vitamin C serums had a total run time of just 1.5 minutes and achieved a limit of detection of 0.3 µg L-1. nih.gov HPLC-MS can also be used to study the degradation products of L(+)-Ascorbic acid. nih.gov

Table 1: Comparison of HPLC Detection Methods for L(+)-Ascorbic Acid Analysis

| Detection Method | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) |

|---|---|---|---|---|

| Electrochemical (ECD) | Measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. | High sensitivity and selectivity for electroactive compounds. nih.govmdpi.comacs.org | Can be susceptible to electrode fouling. | 0.0043 µg/mL nih.govmdpi.com |

| UV-Visible (UV-Vis) | Measures the absorbance of UV or visible light by the analyte at a specific wavelength. | Robust, cost-effective, and widely available. wisdomlib.org | Lower sensitivity compared to ECD and MS; potential for interference from co-eluting compounds that absorb at the same wavelength. | 0.24 µg/ml researchgate.net |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized analyte molecules. | High selectivity and sensitivity; provides structural information for identification. bohrium.comresearchgate.net | Higher equipment cost and complexity. | 0.3 µg/L (UHPLC-MS/MS) nih.gov |

High-Performance Thin Layer Chromatography (HPTLC) offers a convenient, rapid, and cost-effective alternative for the analysis of L(+)-Ascorbic acid. sigmaaldrich.comsepscience.com This technique allows for the parallel analysis of multiple samples on a single plate, making it suitable for high-throughput screening. sigmaaldrich.comsepscience.com HPTLC has been successfully used for the simultaneous quantitative analysis of L(+)-Ascorbic acid and dehydroascorbic acid in various food products and supplements. sigmaaldrich.comsepscience.com The method is noted for its high matrix tolerance, which is advantageous when analyzing complex samples like fruit juices with high sugar content. sigmaaldrich.com When combined with mass spectrometry (MS), HPTLC allows for subsequent substance identification. sigmaaldrich.comste-mart.com Greener HPTLC methods have also been developed using environmentally friendly solvents like water and ethanol. olemiss.edu

Spectrophotometric Approaches (e.g., UV-Vis Spectroscopy)

UV-Visible spectrophotometry is a simple and rapid method for the quantitative determination of L(+)-Ascorbic acid. tarc.edu.myrfppl.co.in The method is based on measuring the absorbance of L(+)-Ascorbic acid at its maximum absorption wavelength, which is typically around 242-265 nm in aqueous solutions. thepharmajournal.comtarc.edu.mybepls.com This technique has been found to be particularly suitable for samples containing a high concentration of vitamin C. tarc.edu.my For instance, a study using a Hitachi u-2000 UV-Vis spectrophotometer at a wavelength of 242.4 nm demonstrated its effectiveness. tarc.edu.my Another approach involves an Area Under Curve (AUC) method using UV-Visible spectrophotometry, which has been validated for the estimation of L(+)-Ascorbic acid in bulk. bepls.com While straightforward, spectrophotometric methods can be susceptible to interference from other substances in the sample that absorb light at the same wavelength. oup.com

Electrochemical Detection Methods and Biosensors

Electrochemical methods are attractive for L(+)-Ascorbic acid analysis due to their fast response, high sensitivity, and simple operation. magtech.com.cnfarmaciajournal.com These techniques are based on the electrochemical oxidation of L(+)-Ascorbic acid.

Voltammetric Techniques: Differential pulse voltammetry (DPV) is a highly sensitive method used for the detection of L(+)-Ascorbic acid. farmaciajournal.com This technique has been successfully applied for the analysis of L(+)-Ascorbic acid in food and pharmaceutical samples. farmaciajournal.com Square wave voltammetry is another technique that has been used in the development of an electronic tongue for the differentiation of juices based on their L(+)-Ascorbic acid content. mdpi.com

Biosensors: Biosensors for L(+)-Ascorbic acid often utilize the enzyme ascorbate (B8700270) oxidase, which specifically catalyzes the oxidation of L(+)-Ascorbic acid. magtech.com.cnnih.gov These enzyme-based sensors can be amperometric, where the current change resulting from the enzymatic reaction is measured. nih.govresearchgate.net For example, a novel amperometric biosensor for measuring L(+)-Ascorbic acid in beverages was developed using ascorbate oxidase immobilized on screen-printed carbon electrodes. nih.gov These biosensors have demonstrated good performance, with some showing a linear response in the micromolar to millimolar concentration range. nih.gov The use of nanomaterials, such as carbon nanotubes and gold nanoparticles, can further enhance the performance of these biosensors. nih.govresearchgate.net Photoelectrochemical (PEC) biosensors are an emerging type of sensor for L(+)-Ascorbic acid detection. nih.gov One such self-powered PEC biosensor, based on a perylene (B46583) derivative, showed a linear response for L(+)-Ascorbic acid from 5 µM·L⁻¹ to 400 µM·L⁻¹. nih.gov

Table 2: Performance Characteristics of Selected L(+)-Ascorbic Acid Biosensors